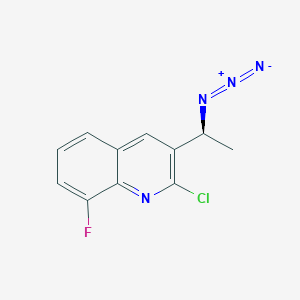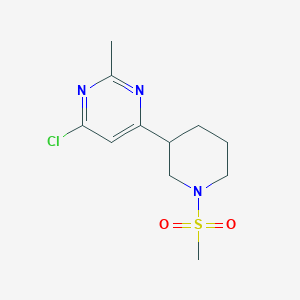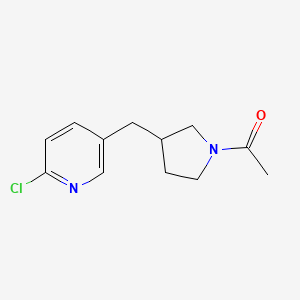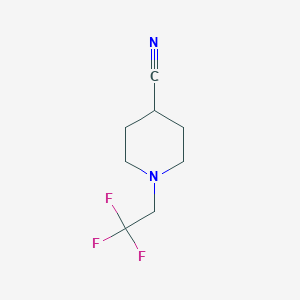
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline
Descripción general
Descripción
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline is a synthetic small molecule that has recently been studied for its potential applications in scientific research. It is a member of the quinoline family, which is a class of compounds that is known for its antimalarial properties. The azidoethyl group on the molecule is responsible for its unique properties and makes it a promising research tool for various applications.
Aplicaciones Científicas De Investigación
Antibacterial Properties
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline, a derivative in the fluoroquinolone family, has demonstrated potential in antibacterial applications. Research shows that fluoroquinolones have significant therapeutic potential against both Gram-positive and Gram-negative bacteria. For example, a study by Kuramoto et al. (2003) found that certain fluoroquinolone derivatives exhibit potent antibacterial activities, outperforming established drugs like trovafloxacin against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Similarly, Desai et al. (2012) synthesized new quinoline-based derivatives displaying broad-spectrum antimicrobial potency, surpassing reference drugs in effectiveness (Desai et al., 2012).
Alzheimer's Disease Imaging
A study by Vasdev et al. (2012) indicated that a derivative of fluoroquinoline, specifically [18F]2-fluoroquinolin-8-ol, could be used in PET-CT imaging for Alzheimer's disease. This highlights the potential application of fluoroquinoline derivatives in neuroimaging and diagnostics for neurodegenerative diseases (Vasdev et al., 2012).
Molecular Structure Studies
Gan et al. (2010) researched the synthesis of oligoamides of 8-chloroquinoline, which demonstrated the ability to assemble into double helical structures. This study suggests the utility of fluoroquinoline derivatives in the exploration of molecular structures, which could have implications in materials science and molecular biology (Gan et al., 2010).
Antioxidant and Prooxidant Effects
Research by Liu et al. (2002) examined the antioxidative or prooxidative effects of fluoroquinoline derivatives. This study found that derivatives like 7-fluoro-4-hydroxyquinoline can act as either antioxidants or prooxidants depending on their distributive status, suggesting potential applications in oxidative stress-related therapeutics (Liu et al., 2002).
Synthesis and Reaction Studies
Araki et al. (1968) investigated the synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide, providing valuable insights into the chemical properties and reactions of fluoroquinoline derivatives. Such studies are essential for understanding the behavior of these compounds in various conditions, which is crucial for their application in diverse scientific fields (Araki et al., 1968).
Propiedades
IUPAC Name |
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6(16-17-14)8-5-7-3-2-4-9(13)10(7)15-11(8)12/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCJICHOXCHEV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)



![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)

